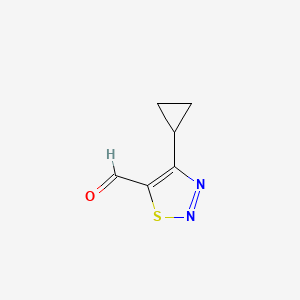

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde

Description

The Significance of the 1,2,3-Thiadiazole (B1210528) Core in Heterocyclic Chemistry

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. e-bookshelf.deisres.orgwikipedia.org It is one of four possible isomers of thiadiazole. isres.orgwikipedia.orgmdpi.com This heterocyclic system is a prominent structural motif in medicinal, agricultural, and materials chemistry due to the wide array of biological activities exhibited by its derivatives. isres.orgmdpi.com

Derivatives of 1,2,3-thiadiazole have been shown to possess a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties. mdpi.com They have also been investigated as plant activators, demonstrating their importance in agrochemicals. mdpi.com The utility of the 1,2,3-thiadiazole core is not limited to its biological profile; it also serves as a versatile precursor in synthetic organic chemistry. The ring system can undergo thermal or photochemical decomposition, readily losing a molecule of nitrogen to serve as a convenient precursor to reactive intermediates like thioketenes, thiirenes, and alkynes, which are valuable in constructing more complex molecules. e-bookshelf.de The synthesis of the 1,2,3-thiadiazole ring itself is well-established, with methods like the Hurd-Mori reaction, which involves the reaction of an acyl hydrazone with thionyl chloride, being commonly employed. wikipedia.org

The Role of Aldehyde Functionality in Chemical Synthesis and Derivatization

The aldehyde, characterized by a formyl group (a carbonyl center bonded to hydrogen and an R group), is one of the most important functional groups in organic synthesis. britannica.comwikipedia.org Its significance stems from the high reactivity of the carbonyl group, which features a polar carbon-oxygen double bond. This polarity renders the carbonyl carbon electrophilic and highly susceptible to attack by a wide range of nucleophiles. britannica.com

This reactivity makes aldehydes crucial starting materials and intermediates for synthesizing a vast number of other compounds and functional groups. britannica.comresearchgate.net Key transformations involving aldehydes include:

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. britannica.com

Reduction: They can be reduced to primary alcohols using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. msu.edu

Nucleophilic Addition: Aldehydes react with a variety of nucleophiles. For example, they react with alcohols to form hemiacetals and acetals, with water to form hydrates, and with organometallic reagents (e.g., Grignard reagents) to create secondary alcohols. wikipedia.orgmsu.edu

Condensation Reactions: The aldehyde functionality is central to classic carbon-carbon bond-forming reactions such as the aldol (B89426) condensation. wikipedia.org

Reactions with Nitrogen Nucleophiles: Aldehydes react with primary amines to form imines, a reaction that is fundamental in both synthetic chemistry and biochemistry. msu.edu

The position of the aldehyde group at the end of a carbon chain makes it sterically accessible and generally more reactive than the related ketone functionality. chemistrytalk.org This high degree of reactivity allows for the selective transformation and elaboration of molecules, making aldehydes versatile handles for chemical derivatization.

Research Context of Cyclopropyl-Substituted Thiadiazole Derivatives

The incorporation of a cyclopropyl (B3062369) group into heterocyclic structures is a common strategy in medicinal and agricultural chemistry to modulate a molecule's physicochemical properties and biological activity. The cyclopropyl ring is a small, strained carbocycle that can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Research has shown that introducing this group can lead to enhanced potency and improved pharmacokinetic profiles.

In the context of thiadiazoles, the combination of the cyclopropyl moiety with the thiadiazole core has been explored in the design of new bioactive compounds. For instance, research into novel fungicides has involved the synthesis of complex molecules that incorporate both 1,2,3-thiadiazole and cyclopropane (B1198618) rings, highlighting the perceived value of combining these two pharmacophores. scispace.comresearchgate.net Similarly, other studies have focused on creating 1,3,4-thiadiazole (B1197879) derivatives containing a cyclopropane unit for potential use as pesticides or pharmaceuticals, noting that the cyclopropane group is an "active group in drug design". asianpubs.org

The existence of commercially available synthetic precursors such as 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid and its corresponding methyl ester, Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate, further underscores the interest in this particular substituted heterocyclic scaffold. evitachem.comunigent.ru These compounds are logical synthetic precursors or derivatives of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (B6235875). This suggests that the title compound serves as a key intermediate, enabling chemists to access a variety of more complex cyclopropyl-substituted thiadiazole derivatives for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylthiadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c9-3-5-6(4-1-2-4)7-8-10-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCDZMDFYZRPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SN=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 1,2,3 Thiadiazole 5 Carbaldehyde and Analogous Structures

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Ring System

The construction of the 1,2,3-thiadiazole ring is a critical step, and several reliable methods have been established for its synthesis. These methods typically involve the cyclization of acyclic precursors containing the necessary nitrogen, carbon, and sulfur atoms in a suitable arrangement.

The Hurd-Mori reaction, first reported in 1955, stands as one of the most convenient and versatile methods for synthesizing 1,2,3-thiadiazoles. thieme-connect.dedatapdf.com The classical approach involves the reaction of hydrazones that possess an α-methylene group with thionyl chloride (SOCl₂), which serves as both a reactant and a cyclizing agent. thieme-connect.dewikipedia.org The reaction is applicable to a wide range of substrates, including N-acyl, N-tosyl, and semicarbazone derivatives of ketones, leading to the formation of variously substituted 1,2,3-thiadiazoles. datapdf.commdpi.comurfu.ru

The reaction proceeds through the treatment of a suitable hydrazone, such as a tosylhydrazone, with thionyl chloride. thieme-connect.delookchem.com This protocol has been successfully used to prepare a wide array of 4-alkyl, 4- and 5-monoaryl, dialkyl, and diaryl substituted 1,2,3-thiadiazoles. datapdf.com For instance, the reaction of semicarbazones derived from ketones with an excess of thionyl chloride yields the corresponding 1,2,3-thiadiazole hybrids. mdpi.com This method has been applied to synthesize chiral 1,2,3-thiadiazoles from oxo nitriles derived from natural monoterpenes, where semicarbazones were treated with thionyl chloride in CH₂Cl₂ at room temperature to afford the products in good yields. urfu.ru

Recent advancements have focused on developing more practical and environmentally benign variations of the Hurd-Mori reaction. One notable improvement involves a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides substituted aryl 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org

| Precursor Type | Reagents & Conditions | Product Type | Yield (%) | Reference |

| α-Methylene Hydrazones | SOCl₂ | Substituted 1,2,3-thiadiazoles | Varies | datapdf.com |

| Semicarbazones | SOCl₂ (excess) | 1,2,3-Thiadiazole hybrids | Good to Excellent | mdpi.com |

| Oxo Nitrile Semicarbazones | SOCl₂, CH₂Cl₂, RT | Chiral 1,2,3-thiadiazoles | 60-78% | urfu.ru |

| N-Tosylhydrazones | Sulfur, TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.comorganic-chemistry.org |

Thiosemicarbazide (B42300) and its derivatives are common starting materials for the synthesis of various sulfur- and nitrogen-containing heterocycles, including 1,3,4-thiadiazoles and, through specific pathways, the 1,2,3-thiadiazole scaffold. sbq.org.brjocpr.com

One major route begins with the conversion of ketones containing an α-methylene group into their corresponding semicarbazones by reacting them with semicarbazide. mdpi.comresearchgate.net These semicarbazone intermediates are then subjected to cyclization with thionyl chloride in a Hurd-Mori type reaction to furnish the 1,2,3-thiadiazole ring. mdpi.comurfu.ruresearchgate.net This two-step, one-pot strategy has been employed to generate pyrazolyl-1,2,3-thiadiazole scaffolds from pyrazolyl-phenylethanones. mdpi.com

Alternatively, direct cyclization of thiosemicarbazide derivatives can lead to thiadiazole rings, although this more commonly yields the 1,3,4-isomer. sbq.org.brnih.gov For example, reacting 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride results in the formation of a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov The cyclization of acylthiosemicarbazides in an acidic medium is another established method for producing 1,3,4-thiadiazole (B1197879) derivatives. nih.gov While these methods typically yield the 1,3,4-isomer, the strategic choice of precursors and cyclization agents is crucial for directing the synthesis towards the desired 1,2,3-thiadiazole core. The conversion of a ketone to a thiosemicarbazone and subsequent cyclization remains a key strategy for accessing this specific scaffold.

| Precursor | Reagents for Cyclization | Product Isomer | Reference |

| Ketone Semicarbazones | Thionyl Chloride (SOCl₂) | 1,2,3-Thiadiazole | mdpi.comresearchgate.net |

| Acylthiosemicarbazides | Acidic Medium (e.g., H₂SO₄) | 1,3,4-Thiadiazole | nih.gov |

| Thiosemicarbazide + Carboxylic Acid | Phosphorous Oxychloride (POCl₃) | 1,3,4-Thiadiazole | nih.gov |

| Thiosemicarbazide + Carboxylic Acid | Sulfuric Acid (H₂SO₄) | 1,3,4-Thiadiazole | sbq.org.br |

Beyond the classical Hurd-Mori reaction, several alternative methodologies for constructing the 1,2,3-thiadiazole ring have been developed, often providing access to specific substitution patterns or proceeding under different reaction conditions.

One important alternative is the Wolff synthesis, which utilizes diazo ketones as precursors. thieme-connect.de In a variation of this approach, α-diazo-β-oxo compounds react with thionating agents, such as Lawesson's reagent, to yield 1,2,3-thiadiazole-4-carboxylates. thieme-connect.de

A modern, transition-metal-free approach involves a three-component cross-coupling cyclization. The reaction of enaminones, tosylhydrazine, and elemental sulfur, mediated by an iodine/DMSO system, provides a direct route to 5-acyl-1,2,3-thiadiazoles in very good yields. mdpi.comorganic-chemistry.org This strategy is noted for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org

Another innovative method involves the reaction of diazo compounds with carbon disulfide. This approach allows for the synthesis of 1,2,3-thiadiazoles under mild conditions through the ipso-C-H bond addition of diazo compounds to CS₂. mdpi.com These alternative strategies expand the synthetic toolkit for accessing diverse 1,2,3-thiadiazole structures that may not be readily available through traditional methods.

Introduction of the Aldehyde Functionality at the 5-Position

Once the 4-cyclopropyl-1,2,3-thiadiazole core is assembled, the next crucial step is the introduction of a carbaldehyde group at the C5 position. This can be accomplished through direct formylation of the heterocyclic ring or by the transformation of a pre-existing functional group at that position.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

This electrophile then attacks the electron-rich heterocycle in an electrophilic aromatic substitution reaction. chemistrysteps.com The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aryl or heteroaryl aldehyde. wikipedia.org The Vilsmeier-Haack reaction is particularly effective for substrates that are significantly more activated than benzene (B151609), such as phenols, anilines, and various heterocycles like pyrroles. chemistrysteps.comwikipedia.org Given the electron-rich nature of many heterocyclic systems, this reaction provides a direct pathway to introduce a formyl group. For the synthesis of 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (B6235875), this method would involve the direct formylation of a 4-cyclopropyl-1,2,3-thiadiazole precursor, provided the ring system is sufficiently activated to react with the Vilsmeier reagent.

An alternative and highly effective strategy for introducing the aldehyde functionality involves the transformation of a precursor group already present at the 5-position of the thiadiazole ring. This is most commonly achieved by the oxidation of a primary alcohol or the controlled reduction of a carboxylic acid or its derivative.

Oxidation of Precursor Alcohols: The synthesis can be designed to first produce (4-cyclopropyl-1,2,3-thiadiazol-5-yl)methanol. This precursor alcohol can then be oxidized to the target aldehyde. A variety of reagents are available for the selective oxidation of primary alcohols to aldehydes. One documented example in a similar system involved the use of pyridinium (B92312) chlorochromate (PCC) to convert a 1,2,3-thiadiazole-5-methanol derivative into the corresponding 5-carbaldehyde. mdpi.com The hydroxymethyl group in (1,2,3-thiadiazol-5-yl)methanol (B188615) is known to be susceptible to oxidation to form the aldehyde or carboxylic acid. evitachem.com Other mild oxidation protocols, such as Swern oxidation or the use of Dess-Martin periodinane, are also well-suited for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Transformation of Carboxylic Acid Derivatives: Another common route starts with a 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid or its ester. These compounds can be converted to the aldehyde through controlled reduction. A two-step sequence involves the reduction of the carboxylic acid ester to the primary alcohol using a reducing agent like sodium borohydride (B1222165), followed by oxidation to the aldehyde as described above. mdpi.com

Alternatively, direct reduction of the carboxylic acid to the aldehyde can be achieved using modern synthetic methods. organic-chemistry.orgresearchgate.net These procedures often involve the in situ activation of the carboxylic acid to form a more reactive intermediate, which is then reduced with a mild hydride source. For example, carboxylic acids can be activated with carbodiimides to form an N-acylurea intermediate, which is then reduced with diisobutylaluminium hydride (DIBAL-H) at low temperature. murraystate.edu Another approach involves activating the acid with triflic anhydride (B1165640) in the presence of a non-nucleophilic base, followed by reduction with triethylsilane. organic-chemistry.org These methods offer a direct conversion that avoids the isolation of the intermediate alcohol.

| Precursor | Reagents & Conditions | Product | Reference |

| (1,2,3-Thiadiazol-5-yl)methanol | Pyridinium Chlorochromate (PCC) | 1,2,3-Thiadiazole-5-carbaldehyde | mdpi.com |

| 1,2,3-Thiadiazole-5-carboxylate | 1. Sodium Borohydride (NaBH₄) 2. Pyridinium Chlorochromate (PCC) | 1,2,3-Thiadiazole-5-carbaldehyde | mdpi.com |

| Carboxylic Acid | N,N'-Diisopropylcarbodiimide (DIC), then Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | murraystate.edu |

| Carboxylic Acid | Triflic Anhydride, 2-Fluoropyridine, then Triethylsilane (Et₃SiH) | Aldehyde | organic-chemistry.org |

Selective C-H Activation and Functionalization Strategies at the 5-Position

Direct functionalization of the C-H bond at the 5-position of the 1,2,3-thiadiazole ring is a powerful strategy for introducing the carbaldehyde group or its precursors. This approach avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence.

Recent research has demonstrated the viability of transition-metal-catalyzed C-H activation on the 1,2,3-thiadiazole core. For instance, a copper-catalyzed thioacylation of amines has been developed via a C-H activation protocol. rsc.org This method involves the slow release of thioketenes, which are then captured by amines. rsc.org While this specific reaction yields thioamides, it establishes the principle that the C5 C-H bond is accessible for metal-catalyzed transformations. The rate-determining step in this process was identified as the C-H activation of the 1,2,3-thiadiazole. rsc.org

Alternative functionalization strategies often involve multi-component reactions. A notable example is the I₂/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur, which yields 5-acyl-1,2,3-thiadiazoles under transition-metal-free conditions. organic-chemistry.orgmdpi.com This method is operationally simple and compatible with a wide array of functional groups, providing a direct route to ketones at the 5-position, which can be subsequently transformed into the desired carbaldehyde.

Simple and convenient methods for synthesizing a range of 1,2,3-thiadiazole derivatives, including aldehydes, have also been developed, highlighting the progress in accessing functionally diverse compounds within this class. researchgate.net The table below summarizes key strategies for functionalizing the 5-position of the 1,2,3-thiadiazole ring.

| Method | Reagents/Catalyst | Product at 5-Position | Key Features | Reference |

|---|---|---|---|---|

| C-H Activation / Thioacylation | Cu-catalyst, Amines | Thioamide | Demonstrates C-H bond reactivity at C5; Rate-determining step is C-H activation. | rsc.org |

| Cross-Coupling Cyclization | I₂/DMSO, Enaminones, Tosylhydrazine, Elemental Sulfur | Acyl (Ketone) | Transition-metal-free; Operationally simple with broad functional group tolerance. | organic-chemistry.orgmdpi.com |

Stereoselective and Regioselective Synthesis of the Cyclopropyl (B3062369) Moiety and its Incorporation

The cyclopropyl group is a critical pharmacophore, and its precise stereochemical configuration can significantly impact biological activity. Therefore, stereoselective and regioselective methods for its synthesis and incorporation are paramount.

One of the most powerful methods for creating cyclopropanes is the Simmons-Smith cyclopropanation and its variants. nih.gov Asymmetric versions of this reaction, often employed on allylic alcohols, can provide high levels of stereocontrol. nih.gov Tandem reactions, where sequential transformations occur without isolating intermediates, offer an efficient route to complex cyclopropyl alcohols with high enantio- and diastereoselectivity. nih.gov

For the incorporation of the cyclopropyl moiety into heterocyclic systems, several strategies exist. A direct approach involves using starting materials that already contain the cyclopropane (B1198618) ring. For example, new heterocyclic derivatives containing thiadiazole and 1,2,4-triazole (B32235) moieties have been synthesized starting from 1,1-cyclopropane dicarboxylic acid. nih.govnih.gov In this method, the dicarboxylic acid is reacted with thiosemicarbazide and phosphorous oxychloride to yield a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.govnih.gov

Another advanced strategy relies on the diastereoselective nucleophilic addition to highly reactive cyclopropene (B1174273) intermediates. mdpi.comku.edu This approach allows for the chemo- and diastereoselective installation of substituents onto a pre-formed cyclopropane ring, providing access to enantiomerically enriched and densely substituted cyclopropanes. mdpi.comku.edu The table below outlines some prominent methods for stereoselective cyclopropane synthesis.

| Method | Substrate/Intermediate | Key Features | Reference |

|---|---|---|---|

| Asymmetric Simmons-Smith Reaction | Allylic Alcohols | Catalytic asymmetric cyclopropanation; Challenges remain in achieving broad success. | nih.gov |

| Tandem Reactions | α,β-Unsaturated Aldehydes | One-pot enantio- and diastereoselective synthesis of cyclopropyl alcohols; Maximizes yield and complexity. | nih.gov |

| Heterocycle Synthesis from Cyclopropane Precursors | 1,1-Cyclopropane Dicarboxylic Acid | Direct incorporation of the cyclopropyl ring into the final heterocyclic structure. | nih.govnih.gov |

| Nucleophilic Addition to Cyclopropenes | Bromocyclopropanes / Cyclopropene Intermediates | Diastereoselective route to densely functionalized, enantiomerically enriched cyclopropanes. | mdpi.comku.edu |

Green Chemistry Approaches in this compound Synthesis (e.g., Microwave/Ultrasonic Assistance)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to develop more sustainable and environmentally benign processes. mdpi.combohrium.com For the synthesis of thiadiazoles, techniques such as microwave irradiation and ultrasonic assistance have emerged as powerful alternatives to conventional heating methods. mdpi.comnanobioletters.com

Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times, improved product yields, and often, enhanced purity. nih.govbenthamscience.com For instance, the synthesis of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties has been successfully achieved through multi-step reactions under microwave-assisted conditions. mdpi.com In one study, the optimal conditions were found to be 90°C for just 15 minutes, a stark contrast to the hours often required by traditional refluxing methods. nih.gov

Ultrasonic irradiation is another green technique that promotes chemical reactions through acoustic cavitation. tandfonline.comresearchgate.net This method is known for its high efficiency, leading to greater product purity, lower costs, and simple workups, often under solvent-free conditions. tandfonline.comresearchgate.nettandfonline.com Ultrasound has been successfully applied to the synthesis of various 1,3-thiazoles and 1,3,4-thiadiazines. tandfonline.comresearchgate.nettandfonline.com The synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has also been shown to benefit from sonication, which reduces reaction times and increases yields compared to silent conditions. nih.gov These green approaches are instrumental in overcoming the drawbacks of conventional synthesis, such as slow reaction rates and the use of hazardous solvents. mdpi.combohrium.com

| Green Chemistry Technique | Advantages | Application Example in Heterocycle Synthesis | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction times (minutes vs. hours), increased yields, higher product purity. | Synthesis of 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties. | nih.govbenthamscience.commdpi.com |

| Ultrasonic Assistance (Sonication) | High efficiency, shorter reaction times, high yields, solvent-free conditions, simple workup. | Synthesis of 1,3-thiazoles, 1,3,4-thiadiazines, and 1,2,3-triazoles. | tandfonline.comresearchgate.nettandfonline.comnih.gov |

Chemical Reactivity and Transformation Pathways of 4 Cyclopropyl 1,2,3 Thiadiazole 5 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde moiety in 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (B6235875) is a key site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of this compound is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not prevalent, the general reactivity of aldehydes allows for the prediction of its behavior with common nucleophiles.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to react readily with the aldehyde to yield secondary alcohols. For instance, the addition of methylmagnesium bromide would produce 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethanol. Similarly, the Wittig reaction, employing phosphorus ylides (Ph₃P=CHR), would convert the carbonyl group into a carbon-carbon double bond, affording various vinyl-substituted 1,2,3-thiadiazoles.

Condensation Reactions with Primary and Secondary Amines, Hydrazines, and Hydroxylamine (B1172632) to Form Imines, Hydrazones, and Oximes

The reaction of the aldehyde with nitrogen-based nucleophiles is a well-established method for the synthesis of various derivatives with significant biological potential.

Imines (Schiff Bases): Condensation with primary amines (R-NH₂) under appropriate conditions, often with acid catalysis, yields imines. These reactions are typically reversible and require the removal of water to drive the equilibrium towards the product.

Hydrazones: The reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These reactions are of particular interest as hydrazone moieties are known to be present in many biologically active compounds. The general procedure involves reacting the aldehyde with the corresponding hydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.com For example, the condensation of a 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes has been shown to produce a series of hydrazide–hydrazone derivatives in good yields (57–98%). mdpi.com

Oximes: Reaction with hydroxylamine (NH₂OH) results in the formation of oximes. This reaction proceeds via a similar mechanism to imine and hydrazone formation.

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | 4-cyclopropyl-N-(substituted)-1,2,3-thiadiazole-5-methanimine |

| Hydrazine (H₂NNH₂) | Hydrazone | (E)-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)methylene)hydrazine |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid. This transformation is a key step in the synthesis of various derivatives, including esters and amides, which are of interest in medicinal and agrochemical research. nih.govresearchgate.net Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) can be employed for this purpose. The resulting carboxylic acid serves as a versatile intermediate for further functionalization.

Reduction Reactions to Alcohol Derivatives

Reduction of the aldehyde functional group provides the corresponding primary alcohol, (4-cyclopropyl-1,2,3-thiadiazol-5-yl)methanol. This transformation can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation is another viable method. This alcohol derivative can be a useful synthon for the introduction of the 4-cyclopropyl-1,2,3-thiadiazol-5-methyl moiety into other molecules.

Reactivity of the 1,2,3-Thiadiazole (B1210528) Heterocycle

Beyond the reactivity of the aldehyde group, the 1,2,3-thiadiazole ring itself can undergo significant transformations, leading to the formation of different heterocyclic systems.

Ring Transformations and Rearrangement Processes (e.g., to 1,2,3-Triazoles)

The 1,2,3-thiadiazole ring is known to be unstable under certain conditions and can undergo rearrangement to form more stable heterocyclic structures, most notably 1,2,3-triazoles. researchgate.net This type of rearrangement, often referred to as a Dimroth rearrangement, can be initiated by various reagents and conditions. For example, the reaction of 5-amino-1,2,3-thiadiazoles with halogen-containing oxidizing agents has been observed to lead to the formation of bis(triazolyl) disulfides. researchgate.net It has also been reported that 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) reacts with alkyl- and aryl-amines to yield 1,2,3-triazole-4-thiocarboxamides. While the specific conditions for the rearrangement of this compound are not extensively documented, it is plausible that it could undergo similar transformations, particularly when reacted with nucleophiles that can initiate ring-opening and subsequent recyclization. These rearrangements are significant as they provide a synthetic route to novel triazole derivatives which are a class of compounds with a broad spectrum of biological activities. nih.gov

Nucleophilic Substitution Reactions on the Thiadiazole Ring System

The 1,2,3-thiadiazole ring is characterized by an electron-deficient carbon backbone, which makes it susceptible to nucleophilic attack. chemicalbook.com Theoretical studies based on π-electron density maps indicate that the C4 and C5 positions are electron-poor, with the C5 position being the preferential site for nucleophilic substitution due to its lower electron density. chemicalbook.com While direct studies on this compound are not extensively documented, the general reactivity patterns of the 1,2,3-thiadiazole scaffold provide a strong basis for understanding its behavior.

A common pathway for introducing substituents at the C5 position involves the use of a 5-chloro-1,2,3-thiadiazole (B1587204) intermediate. These halogenated derivatives react with a variety of nucleophiles to yield 5-substituted products. This method, however, is contingent on the availability of the corresponding chloroketone precursors. Another approach involves the intramolecular oxidative nucleophilic substitution of hydrogen (ONSH), which has been used to prepare fused 1,2,3-thiadiazole systems in a basic medium. mdpi.com

In the specific case of this compound, the aldehyde group at C5 is a primary site for nucleophilic addition. However, considering reactions on the ring itself, a substitution would likely require the displacement of a leaving group installed at the C5 position. The presence of the aldehyde might complicate direct ring substitution due to its own electrophilic nature.

Table 1: Examples of Nucleophilic Substitution on the 1,2,3-Thiadiazole Ring

| Precursor | Nucleophile | Reaction Conditions | Product Type |

| 5-Chloro-1,2,3-thiadiazole | Thiophenols | NaH in DMF, room temp | 5-Thioether-1,2,3-thiadiazole |

| 5-Chloro-1,2,3-thiadiazole | O-nucleophiles | Not specified | 5-Alkoxy/Aryloxy-1,2,3-thiadiazole |

| 4-(2-Chlorophenyl)-1,2,3-thiadiazole | Morpholine (N-nucleophile) | K₂CO₃ | (2-Chlorophenyl)thioacetic acid morpholinamide (via ring opening) |

| 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole | Potassium thioacetate (B1230152) (S-nucleophile) | Not specified | 4-Nitro-2-(1,2,3-thiadiazol-4-yl)benzenethiol |

This table illustrates general reactivity patterns for the 1,2,3-thiadiazole scaffold based on available literature.

Electrophilic Aromatic Substitution Behavior

The electronic structure of the 1,2,3-thiadiazole ring makes it highly resistant to electrophilic aromatic substitution on its carbon atoms. chemicalbook.com The C4 and C5 carbons are electron-deficient, a consequence of the electronegativity of the adjacent nitrogen and sulfur heteroatoms. chemicalbook.com This low electron density deactivates the ring towards attack by electrophiles. chemicalbook.com

While substitution on the carbon framework is not facile, the nitrogen atoms of the ring can undergo electrophilic attack. chemicalbook.com Reactions such as alkylation with reagents like alkyl halides or Meerwein's reagent lead to the formation of N-alkylated thiadiazolium salts or mesoionic compounds. chemicalbook.comthieme-connect.de Similarly, protonation occurs at a ring nitrogen, as 1,2,3-thiadiazole is a weak base. chemicalbook.com

For fused systems like 1,2,3-benzothiadiazole, electrophilic substitution occurs on the more electron-rich benzene (B151609) ring, predominantly at the 4-position, rather than on the thiadiazole portion of the molecule. thieme-connect.de Therefore, for this compound, electrophilic substitution on the thiadiazole ring itself is considered an inapplicable pathway.

Stability and Degradation Pathways under Acidic and Basic Conditions

The 1,2,3-thiadiazole ring is generally considered to be a stable aromatic compound. thieme-connect.de However, its stability is highly dependent on the pH of the medium, with a notable susceptibility to cleavage under basic conditions.

Basic Conditions: The most significant degradation pathway for 1,2,3-thiadiazoles occurs in the presence of strong bases. researchgate.netcdnsciencepub.com Treatment with bases such as organolithium compounds or potassium t-butoxide can initiate the cleavage of the heterocyclic ring. researchgate.netcdnsciencepub.com This reaction proceeds with the evolution of nitrogen gas to form an alkali-metal alkynethiolate intermediate. researchgate.netcdnsciencepub.com This intermediate can then be trapped by electrophiles. researchgate.net This base-induced fragmentation is a characteristic reaction of the 1,2,3-thiadiazole system, particularly for rings that are unsubstituted at the 5-position. cdnsciencepub.com The presence of aryl substituents on the ring has been observed to increase the rate of decomposition even under mild basic conditions. researchgate.net

Acidic Conditions: 1,2,3-thiadiazoles are generally stable under acidic conditions, as evidenced by their synthesis via the Hurd-Mori reaction, which utilizes the acidic reagent thionyl chloride (SOCl₂). chemicalbook.commdpi.com As weak bases, they can be protonated by strong acids. chemicalbook.com However, widespread degradation or ring-opening under typical acidic conditions is not a commonly reported pathway, suggesting reasonable stability.

Table 2: Stability and Degradation of the 1,2,3-Thiadiazole Ring

| Condition | Reagent Example | Outcome |

| Strongly Basic | n-Butyllithium, Potassium t-butoxide | Ring cleavage with N₂ evolution, formation of alkynethiolate intermediate. researchgate.netcdnsciencepub.com |

| Mildly Basic | Base-promoted (for aryl-substituted derivatives) | Increased rate of decomposition. researchgate.net |

| Acidic | Thionyl Chloride (in synthesis) | Ring remains stable. chemicalbook.commdpi.com |

Influence of the Cyclopropyl (B3062369) Substituent on the Overall Molecular Reactivity and Electronic Structure

The cyclopropyl group, positioned at C4 of the thiadiazole ring, exerts a significant electronic influence on the molecule. The cyclopropane (B1198618) ring possesses unique bonding characteristics, with its C-C bonds having a high degree of p-character, allowing it to interact with adjacent π-systems in a manner analogous to a carbon-carbon double bond. echemi.com

Ring Reactivity: The donation of electron density to the ring may slightly decrease its susceptibility to nucleophilic attack compared to an unsubstituted ring, while further deactivating it towards any potential electrophilic attack.

Aldehyde Group Reactivity: The electron-donating effect transmitted through the ring could potentially increase the electron density on the C5-carbaldehyde group. This would slightly decrease the electrophilicity of the carbonyl carbon, potentially reducing its reactivity towards nucleophiles compared to an aldehyde on a ring with an electron-withdrawing substituent.

Electronic Structure: The interaction between the cyclopropyl Walsh orbitals and the π-system of the thiadiazole ring can influence the molecule's HOMO and LUMO energy levels. Electron-donating groups generally raise the energy of the highest occupied molecular orbital (HOMO). wikipedia.org

While the ability of a cyclopropane ring to transmit conjugative effects in the ground state is a subject of some debate, its capacity to do so in transition states is more widely accepted. echemi.com Therefore, during a chemical reaction, the electronic-donating properties of the cyclopropyl group would play a key role in stabilizing or destabilizing reaction intermediates and transition states, thereby influencing reaction rates and pathways.

Table 3: Electronic Effects of the Cyclopropyl Substituent

| Property of Cyclopropyl Group | Predicted Effect on this compound |

| σ-electron donation | Increases electron density at C4 of the thiadiazole ring. echemi.com |

| π-like character | Potential for conjugation with the thiadiazole π-system. echemi.com |

| Influence on Aldehyde | May slightly decrease the electrophilicity of the C5-carbonyl carbon. |

| Influence on Ring Stability | May affect the rate of base-induced ring cleavage by altering electron distribution. |

Derivatization Strategies and Application As a Synthetic Building Block

Preparation of Schiff Bases and Related Imine Derivatives

The aldehyde functionality of 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (B6235875) serves as a prime reactive site for the synthesis of Schiff bases (imines). This condensation reaction typically involves treating the aldehyde with a primary amine under conditions that facilitate the removal of water. researchgate.netisres.org While specific literature on this compound is specialized, the synthesis of Schiff bases from analogous thiadiazole aldehydes is well-established. researchgate.netorganic-chemistry.org The general procedure involves refluxing the aldehyde with a substituted amine in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to promote the reaction. researchgate.netorganic-chemistry.org

These reactions are highly efficient and yield stable imine products, which are valuable intermediates for the synthesis of more complex molecules or can be investigated for their own biological properties. researchgate.net The resulting Schiff bases incorporate the robust cyclopropyl-thiadiazole moiety, a feature often associated with enhanced biological activity.

Table 1: Representative Examples of Schiff Bases Derived from this compound

| Amine Reactant | Product Name | Potential Application Area |

|---|---|---|

| Aniline | N-((4-cyclopropyl-1,2,3-thiadiazol-5-yl)methylene)aniline | Synthetic Intermediate |

| 4-Fluoroaniline | N-((4-cyclopropyl-1,2,3-thiadiazol-5-yl)methylene)-4-fluoroaniline | Agrochemical Research |

| 2-Aminopyridine | N-((4-cyclopropyl-1,2,3-thiadiazol-5-yl)methylene)pyridin-2-amine | Medicinal Chemistry |

Synthesis of Fused and Bridged Heterocyclic Systems

The aldehyde group is a key functional handle for constructing fused and bridged heterocyclic systems, significantly increasing molecular complexity and exploring new chemical space. Although specific examples starting directly from this compound are not extensively detailed in dedicated studies, established synthetic methodologies for analogous aldehydes can be applied. These methods often involve intramolecular cyclization or condensation reactions with bifunctional reagents. nih.govgrafiati.com

One plausible strategy involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group adjacent to a nucleophile (e.g., a malononitrile (B47326) derivative with an adjacent amine), followed by an intramolecular cyclization to form a fused pyrimidine (B1678525) or pyridine (B92270) ring. Another approach is the use of classic named reactions for isoquinoline (B145761) or related fused-ring synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, on derivatives of the starting aldehyde. researchgate.net For instance, a derivative such as a β-thiadiazolylethylamine could undergo acid-catalyzed cyclization to form a dihydroisoquinoline-fused thiadiazole system. researchgate.net These strategies highlight the potential of the aldehyde as a starting point for creating novel, complex heterocyclic frameworks. mdpi.com

Multi-Component Reactions (MCRs) Involving this compound as a Core Component (e.g., Ugi-4CR)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov

This compound is an ideal aldehyde component for such reactions. Research on the closely related 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (B138919) has demonstrated its successful application in a variation of the Ugi reaction to synthesize novel thiadiazole-tetrazole hybrids. researchgate.net In this Ugi-tetrazole synthesis, the carboxylic acid component is replaced with an azide (B81097) source, such as azidotrimethylsilane (B126382) (TMSN3). grafiati.comresearchgate.net The reaction proceeds by pre-condensing the thiadiazole aldehyde with a substituted amine to form an imine, which then reacts with the isocyanide and azide in a one-pot fashion. researchgate.net This methodology provides a highly efficient and atom-economical route to structurally diverse molecules incorporating the thiadiazole scaffold. researchgate.net

Development of Thiadiazole-Triazole Hybrid Architectures

The combination of different heterocyclic rings within a single molecule, known as molecular hybridization, is a powerful strategy in drug discovery and materials science. Hybrid molecules containing both thiadiazole and triazole moieties have attracted significant interest due to their broad spectrum of biological activities.

This compound is a key precursor for synthesizing such hybrids. A notable example is the synthesis of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. The synthesis begins with the conversion of the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (a direct oxidation product of the carbaldehyde) into its hydrazide. This hydrazide is then reacted with a cyclopropyl (B3062369) isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent base-catalyzed intramolecular cyclization yields the 1,2,4-triazole-thiol ring, which is then alkylated to afford the final hybrid product. This multi-step process demonstrates the utility of the carbaldehyde's derivatives in building complex, biologically relevant hybrid architectures.

Construction of Thiadiazole-Tetrazole Hybrid Structures

The synthesis of hybrid structures containing both a 1,2,3-thiadiazole (B1210528) and a tetrazole ring has been effectively achieved using 4-substituted-1,2,3-thiadiazole-5-carbaldehydes as the starting material. researchgate.netmdpi.com The most efficient method for this transformation is the Ugi-tetrazole four-component reaction, as described in section 4.3. grafiati.comresearchgate.net

In this reaction, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (as a stand-in for the cyclopropyl analog) is reacted with a primary amine, an isocyanide (e.g., cyclohexyl isocyanide), and azidotrimethylsilane (TMSN3) in methanol (B129727) at room temperature. researchgate.net This one-pot synthesis directly yields a 1,5-disubstituted tetrazole ring attached to the thiadiazole core via a methyleneamino bridge. The reaction is notable for its operational simplicity and its ability to generate a library of diverse compounds by varying the amine component. researchgate.net The resulting thiadiazole-tetrazole hybrids have been investigated for their potential applications in agrochemistry, particularly for their antiviral activity against the tobacco mosaic virus (TMV). researchgate.net

Table 2: Examples of Thiadiazole-Tetrazole Hybrids Synthesized via Ugi-4CR

| Aldehyde | Amine | Isocyanide | Azide Source | Product Class |

|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | Substituted Anilines | Cyclohexyl isocyanide | TMSN3 | N-((1-cyclohexyl-1H-tetrazol-5-yl)(phenyl)methyl)-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine derivatives |

Data adapted from a study on 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, which serves as a direct model for the reactivity of the 4-cyclopropyl analogue. researchgate.net

Its Role as a Precursor for Diverse Organic Scaffolds in Material Science and Agrochemistry Research

The 1,2,3-thiadiazole ring system is a crucial pharmacophore in the development of modern agrochemicals. Compounds containing this scaffold have demonstrated a wide range of biological activities, including fungicidal, antiviral, and insecticidal properties. researchgate.net Notably, commercial plant health products like Tiadinil (TDL) and Acibenzolar-S-methyl (BTH), which act as plant inducers or elicitors of systemic acquired resistance (SAR), are based on the 1,2,3-thiadiazole core. researchgate.net The derivatization of this compound into hybrid molecules, such as the thiadiazole-triazole and thiadiazole-tetrazole structures, has led to compounds with promising fungicidal and herbicidal activities. The presence of the cyclopropyl group is often linked to enhanced metabolic stability and efficacy in bioactive molecules.

In material science, the utility of this compound stems from its role as a building block in creating diverse and complex molecular architectures through methods like multi-component reactions. researchgate.net The products of Ugi-4CR, for example, can be used to synthesize functional materials, pseudo-peptides, and macrocycles. researchgate.net The ability to readily introduce the rigid and polar thiadiazole heterocycle into larger molecular frameworks makes it a valuable precursor for developing novel organic materials with tailored electronic or photophysical properties.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular structure can be constructed.

The ¹H-NMR spectrum of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (B6235875) is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) group and the aldehyde proton. Based on data from analogous cyclopropyl-substituted heterocyclic compounds and substituted thiadiazoles, the anticipated chemical shifts and multiplicities can be predicted.

The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically in the range of δ 9.5–10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The protons of the cyclopropyl group will present a more complex pattern. The methine proton (CH) attached to the thiadiazole ring is expected to resonate as a multiplet. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets in the upfield region of the spectrum, characteristic of cyclopropyl ring systems.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Cyclopropyl CH | 2.0 - 3.0 | Multiplet (m) |

| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet (m) |

| Cyclopropyl CH₂' | 0.8 - 1.5 | Multiplet (m) |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two carbons of the thiadiazole ring, and the carbons of the cyclopropyl group.

The carbonyl carbon of the aldehyde group is anticipated to have the most downfield chemical shift, typically in the range of δ 180–190 ppm. The two carbons of the 1,2,3-thiadiazole (B1210528) ring are expected to resonate in the aromatic region, with typical values for substituted 1,2,3-thiadiazoles falling between δ 140 and 160 ppm. The carbon atom attached to the cyclopropyl group (C4) will likely be more shielded than the one attached to the aldehyde group (C5). The carbons of the cyclopropyl group, the methine (CH) and methylene (CH₂) carbons, will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 180 - 190 |

| Thiadiazole C5 | 150 - 160 |

| Thiadiazole C4 | 140 - 150 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: These are predicted values based on analogous structures; experimental verification is necessary.

While one-dimensional ¹H and ¹³C-NMR spectra provide foundational structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY experiments would confirm the coupling relationships between the protons of the cyclopropyl ring.

HSQC would directly correlate each proton signal with its attached carbon atom.

HMBC would reveal long-range correlations (over two to three bonds) between protons and carbons, which would be crucial in confirming the connectivity between the cyclopropyl group, the thiadiazole ring, and the carbaldehyde group.

A literature search did not yield specific 2D-NMR data for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the cyclopropyl-substituted thiadiazole core.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680–1710 cm⁻¹. The exact position of this band can be influenced by electronic effects of the thiadiazole ring. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹.

The vibrations of the 1,2,3-thiadiazole ring are expected to produce several bands in the fingerprint region (below 1600 cm⁻¹), including C=N and N=N stretching vibrations. The C-H stretching vibrations of the cyclopropyl group would be observed around 3000-3100 cm⁻¹, and its deformation vibrations would appear at lower frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretching | ~2820 and ~2720 | Medium |

| Cyclopropyl C-H | Stretching | ~3100 - 3000 | Medium |

| Aldehyde C=O | Stretching | 1710 - 1680 | Strong |

| Thiadiazole Ring | Skeletal Vibrations | 1600 - 1000 | Medium to Weak |

Note: These are expected ranges and the actual spectrum may show additional or shifted bands.

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman spectroscopic data for this compound was found in the surveyed literature, it would be expected that the symmetric vibrations of the thiadiazole ring and the cyclopropyl group would give rise to strong signals in a Raman spectrum. The C=O stretching vibration would also be Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₆N₂OS).

The fragmentation of 1,2,3-thiadiazole derivatives under mass spectrometry conditions is characterized by several key pathways. rsc.orgnih.gov A primary and highly characteristic fragmentation step for this class of compounds is the elimination of a molecule of dinitrogen (N₂). rsc.orgnih.govresearchgate.net This loss from the molecular ion is a common feature and a strong indicator of the 1,2,3-thiadiazole ring system. nih.gov Subsequent fragmentation would involve the cleavage of the substituents. For the title compound, this would likely include the loss of carbon monoxide (CO) from the aldehyde group and various cleavages of the cyclopropyl ring.

By analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a fragmentation pathway can be proposed, offering conclusive evidence for the compound's structure.

Table 1: Predicted Mass Spectrometry Data and Major Fragments for this compound

| Fragment Ion Description | Predicted m/z |

| [M]+ (Molecular Ion) | 154.02 |

| [M - N₂]+ | 126.02 |

| [M - N₂ - CO]+ | 98.03 |

| [M - N₂ - C₃H₅]+ (Loss of cyclopropyl) | 85.00 |

| [C₃H₅]+ (Cyclopropyl cation) | 41.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure, particularly the presence of chromophores (light-absorbing groups).

The structure of this compound contains several chromophores: the aromatic 1,2,3-thiadiazole ring and the carbonyl group (C=O) of the aldehyde, which are in conjugation. The spectrum is expected to show absorptions corresponding to two main types of electronic transitions: π → π* and n → π*. libretexts.orgquora.comuzh.ch

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π antibonding orbital, are typically of high intensity (large molar absorptivity, ε) and are expected for the conjugated system formed by the thiadiazole ring and the carbaldehyde group. uzh.chyoutube.com The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen and sulfur atoms of the ring, and the oxygen of the carbonyl group) to a π antibonding orbital. quora.comuzh.ch These transitions are generally weaker (lower ε) and occur at longer wavelengths compared to π → π* transitions within the same chromophore. libretexts.org The exact position (λmax) and intensity of these absorption bands are influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (λmax) | Characteristics |

| π → π | 220-280 nm | High intensity (large ε) |

| n → π | 290-350 nm | Low intensity (small ε) |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

For this compound, obtaining a suitable single crystal would allow for the exact measurement of the geometry of the 1,2,3-thiadiazole ring and its substituents. mdpi.comjyu.fi This analysis would confirm the planarity of the thiadiazole ring and determine the precise orientation of the cyclopropyl and carbaldehyde groups relative to the ring. nih.gov X-ray analysis of related thiadiazole structures has provided detailed geometric parameters. nih.govresearchgate.net This definitive structural information is crucial for understanding the molecule's physical and chemical properties and for computational modeling studies. rdd.edu.iq

Table 3: Representative Crystallographic Data Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (Dc) | Density of the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of compounds like 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (B6235875). These methods provide insights into the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. For thiadiazole derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are used to predict bond lengths, bond angles, and dihedral angles. rdd.edu.iq These calculations reveal the planar nature of the 1,3,4-thiadiazole (B1197879) ring in many derivatives. nih.gov The ground-state energy and other electronic properties are also determined through these simulations. nih.gov

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. For various heterocyclic compounds, ab initio calculations at the Hartree-Fock (HF) level with appropriate basis sets are used to compute molecular structures and optical properties. For related structures, these calculations have been used to determine properties such as dipole moment, polarizability, and hyperpolarizability.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. rdd.edu.iqresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov For thiadiazole compounds, the distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack. rdd.edu.iqresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data for this compound is not available.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. orientjchem.org The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. For heterocyclic compounds, MEP maps can identify the most reactive sites, such as lone pairs on nitrogen or oxygen atoms. orientjchem.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines intramolecular charge transfer (ICT) by quantifying the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.net This analysis can reveal hyperconjugative interactions and the nature of charge distribution, which are critical for understanding molecular stability and reactivity. nih.govresearchgate.net For similar azo dyes containing a thiazole (B1198619) moiety, NBO analysis has been used to study ICT from donor to acceptor groups. nih.gov

Reaction Mechanism Predictions and Energetic Profiles via Computational Modeling

Currently, there are no specific published studies that provide computational predictions of reaction mechanisms or detailed energetic profiles for the synthesis or subsequent reactions of this compound.

In a general context, the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles often involves methods like the Hurd-Mori reaction, which is the cyclization of hydrazones with thionyl chloride. A computational study of such a reaction for this specific compound would typically involve:

Mapping the Potential Energy Surface: Identifying the structures of reactants, transition states, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps in predicting reaction feasibility and rates.

Thermodynamic Analysis: Calculating the enthalpy, entropy, and Gibbs free energy of the reaction to predict the spontaneity and position of equilibrium.

Such an energetic profile would provide invaluable insights into the optimal conditions for its synthesis and its stability compared to potential byproducts or isomers. Without dedicated research, these parameters remain speculative.

Spectroscopic Property Predictions and Correlations with Experimental Data

Detailed computational predictions of the spectroscopic properties for this compound and their correlation with experimental data have not been reported in the literature.

Theoretical spectroscopic analysis is a standard method for structural confirmation and understanding the electronic environment of a molecule. For a compound like this compound, this would involve:

NMR Spectroscopy Prediction: Calculating the theoretical chemical shifts for ¹H and ¹³C nuclei. These predicted values, when compared with experimental data, are instrumental in assigning specific signals to the protons and carbons of the cyclopropyl (B3062369), thiadiazole, and aldehyde groups. The correlation between theoretical and experimental shifts is often linear and can be used to validate the proposed structure. dergipark.org.tr

IR Spectroscopy Prediction: Calculating the vibrational frequencies corresponding to the fundamental modes of vibration. This would predict the positions of key absorption bands, such as the C=O stretch of the aldehyde, C=N and N=N stretches within the thiadiazole ring, and the characteristic vibrations of the cyclopropyl ring. Comparing these predicted frequencies with an experimental IR spectrum helps in confirming the presence of these functional groups. mdpi.com

The table below illustrates the kind of data that would be generated from such a computational study, although it must be stressed that the values for this specific compound are not currently available in the literature.

Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data

No actual data is available for this compound. This table is for illustrative purposes only.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| Aldehyde (-CHO) | Data not available | Data not available |

| Cyclopropyl (CH) | Data not available | Data not available |

| Cyclopropyl (CH₂) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | ||

| Aldehyde (C=O) | Data not available | Data not available |

| Thiadiazole (C4) | Data not available | Data not available |

| Thiadiazole (C5) | Data not available | Data not available |

| Cyclopropyl (CH) | Data not available | Data not available |

| Cyclopropyl (CH₂) | Data not available | Data not available |

| IR (ν, cm⁻¹) | ||

| C=O Stretch | Data not available | Data not available |

| C=N Stretch | Data not available | Data not available |

Future Research Directions and Outlook in 4 Cyclopropyl 1,2,3 Thiadiazole 5 Carbaldehyde Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While established methods for the synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, exist, future research will likely focus on developing more efficient and environmentally benign synthetic pathways to 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (B6235875). isres.orgresearchgate.net The development of simple and effective methods for accessing 1,2,3-thiadiazoles remains an active area in organic synthesis. isres.org

Key areas of exploration could include:

One-Pot, Multi-Component Reactions: Designing convergent synthetic strategies where the cyclopropyl (B3062369), thiadiazole, and carbaldehyde functionalities are assembled in a single pot from readily available starting materials would significantly enhance synthetic efficiency. rsc.org

Catalytic Approaches: The use of transition-metal or organocatalysis could offer milder reaction conditions, higher yields, and improved functional group tolerance compared to classical methods that often require stoichiometric reagents and harsh conditions. organic-chemistry.org

Sustainable Methodologies: Future synthetic protocols will likely emphasize sustainability by employing greener solvents, reducing energy consumption through microwave-assisted synthesis, and utilizing renewable starting materials where possible. benthamdirect.com The use of ionic liquids as recyclable reaction media also presents a promising avenue for greener synthesis. mdpi.com

Exploration of Unconventional Reactivity Patterns and Rearrangements

The 1,2,3-thiadiazole (B1210528) ring is known to undergo a variety of thermal and photochemical rearrangements, often leading to the formation of other heterocyclic systems or reactive intermediates. researchgate.net Future investigations into the reactivity of this compound could uncover novel and synthetically useful transformations.

Potential areas of focus include:

Ring-Chain Tautomerism and Isomerization: Investigating the possibility of reversible isomerizations, such as the conversion to 5-mercapto-1,2,3-triazoles, could provide access to new molecular scaffolds. researchgate.net

Photochemical and Thermal Decompositions: A hallmark of 1,2,3-thiadiazoles is their ability to extrude molecular nitrogen upon heating or irradiation, generating highly reactive thioketenes. e-bookshelf.de The presence of the cyclopropyl and aldehyde groups could influence the stability and subsequent reactions of these intermediates, leading to unique molecular rearrangements and cycloaddition products.

Reactions of the Formyl Group: The aldehyde functionality is a versatile handle for a plethora of chemical transformations. Exploring its reactivity in the context of the electron-withdrawing 1,2,3-thiadiazole ring could lead to the discovery of new reaction pathways and the synthesis of novel derivatives.

Design and Synthesis of Advanced Multi-Heterocyclic Systems Incorporating the 4-Cyclopropyl-1,2,3-thiadiazole Moiety

The this compound scaffold is an excellent starting point for the construction of more complex, multi-heterocyclic systems. Such molecules are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. mdpi.commdpi.com

Future research in this area could involve:

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with a variety of binucleophiles to form fused heterocyclic systems, such as thiadiazolopyrimidines, thiadiazolopyridines, and thiadiazolodiazepines.

Cycloaddition Reactions: The thiadiazole ring or intermediates derived from its fragmentation could participate in cycloaddition reactions to build larger, polycyclic frameworks.

Cross-Coupling Reactions: Functionalization of the thiadiazole ring, followed by transition-metal-catalyzed cross-coupling reactions, would enable the connection of the 4-cyclopropyl-1,2,3-thiadiazole unit to other heterocyclic systems, leading to the creation of libraries of novel compounds for biological screening.

Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, thereby guiding synthetic efforts and accelerating the discovery of new compounds with desired properties. cyberleninka.ru

Future computational studies on this compound could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbital energies (HOMO and LUMO), and reactivity indices of the molecule. cyberleninka.ru This information can provide insights into its kinetic and thermodynamic stability, as well as its reactivity towards various reagents.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions involving the title compound, helping to understand reaction mechanisms and predict the feasibility of proposed synthetic routes.

Structure-Activity Relationship (SAR) Studies: For derivatives of this compound with potential biological activity, computational docking studies and quantitative structure-activity relationship (QSAR) modeling can be used to understand how structural modifications influence their interaction with biological targets, thereby guiding the rational design of more potent and selective compounds. rsc.orgnih.gov

Expanding its Utility as a Versatile Synthon in Complex Molecule Assembly

Given its unique combination of functional groups, this compound has the potential to become a valuable building block, or synthon, in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.gov

Future work in this domain could explore:

Multi-step Synthesis: Incorporating the this compound unit into multi-step synthetic sequences to access complex target molecules. The aldehyde can be transformed into a wide array of other functional groups, making it a versatile handle for strategic bond formations.

Diversity-Oriented Synthesis: Utilizing the reactivity of the aldehyde and the thiadiazole ring to generate libraries of diverse molecules for high-throughput screening in drug discovery and materials science.

Bioisosteric Replacement: The 1,2,3-thiadiazole ring can act as a bioisostere for other aromatic systems in known bioactive molecules. nih.gov Future research could involve synthesizing analogs of existing drugs where a phenyl or other heterocyclic ring is replaced by the 4-cyclopropyl-1,2,3-thiadiazole moiety to potentially improve pharmacokinetic or pharmacodynamic properties.

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde, and what are the critical reaction conditions?

The synthesis of this compound is not extensively documented, but analogous thiadiazole derivatives are typically prepared via cyclization reactions. For example, thioamide precursors can undergo cyclization with chloroformates under reflux conditions, requiring precise temperature control (80–100°C) and inert atmospheres to prevent side reactions . The aldehyde group may be introduced via formylation reactions using Vilsmeier-Haack reagents (POCl₃/DMF) under anhydrous conditions . Reaction yields and purity depend on rigorous purification steps, such as column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization should include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the cyclopropyl group (δ ~0.5–2.0 ppm for cyclopropyl protons) and aldehyde proton (δ ~9.8–10.2 ppm) .

- Mass spectrometry : High-resolution MS to verify molecular weight (C₆H₅N₂OS, theoretical MW 153.18 g/mol) .

- IR spectroscopy : Peaks at ~1680–1700 cm⁻¹ for the aldehyde C=O stretch and ~650 cm⁻¹ for thiadiazole ring vibrations .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃) .

- Stability : Susceptible to oxidation of the aldehyde group; store under nitrogen at –20°C .

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., hydrazone formation), while the thiadiazole ring participates in electrophilic substitutions .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for medicinal chemistry applications?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) .

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the thiadiazole’s π-π stacking potential and the aldehyde’s hydrogen-bonding capability .

- ADMET prediction : Use tools like SwissADME to assess bioavailability and toxicity risks, particularly for the cyclopropyl group’s metabolic stability .

Q. What strategies can resolve contradictions in bioactivity data for thiadiazole derivatives?

- Dose-response studies : Clarify whether low activity stems from poor solubility or intrinsic inefficacy .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized aldehydes) that may interfere with assays .

- Target engagement assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to purported targets .

Q. How does the cyclopropyl substituent influence the compound’s electronic and steric properties compared to other alkyl/aryl groups?

- Electronic effects : Cyclopropyl’s “pseudo-π” character increases electron density on the thiadiazole ring, enhancing nucleophilic aromatic substitution rates .

- Steric effects : The rigid cyclopropane ring reduces conformational flexibility, potentially improving target selectivity over bulkier substituents (e.g., phenyl groups) .

- Comparative data : Replace cyclopropyl with methyl or phenyl groups in analogs and evaluate changes in bioactivity/logP .

Methodological Considerations

Q. What analytical techniques are recommended for tracking functionalization reactions of the aldehyde group?

- TLC monitoring : Use silica plates with UV-active indicators; aldehyde derivatives often show distinct Rf values .

- In situ FTIR : Monitor aldehyde peak (1680–1700 cm⁻¹) disappearance during reactions like Schiff base formation .